

Spectral Data Interpretation of 3-Bromo-4-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **3-Bromo-4-methoxybenzonitrile**, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and characterization. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for data interpretation.

Molecular Structure

The structure of **3-Bromo-4-methoxybenzonitrile**, with the numbering of the aromatic protons and carbons, is presented below. This numbering is used for the assignment of the NMR spectral data.

Figure 1: Molecular structure of **3-Bromo-4-methoxybenzonitrile** with atom numbering.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS spectra of **3-Bromo-4-methoxybenzonitrile**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.82	d	1H	2.2	H-2
7.59	dd	1H	8.6, 2.2	H-6
6.98	d	1H	8.6	H-5
3.91	s	3H	-	-OCH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
160.0	C-4
135.2	C-2
133.8	C-6
118.1	C-5
116.8	-CN
112.3	C-3
104.2	C-1
56.6	-OCH ₃

FTIR Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3080	Medium	Aromatic C-H stretch
~2970	Medium	Aliphatic C-H stretch (-OCH ₃)
~2225	Strong, Sharp	C≡N stretch (nitrile)
~1595, 1490	Medium-Strong	Aromatic C=C skeletal vibrations
~1260	Strong	Aryl-O-CH ₃ asymmetric stretch
~1020	Strong	Aryl-O-CH ₃ symmetric stretch
~810	Strong	C-H out-of-plane bending (para-substituted pattern)
~650	Medium	C-Br stretch

Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
211/213	High	[M] ⁺ (Molecular ion with Br isotopes)
196/198	Moderate	[M - CH ₃] ⁺
183/185	Low	[M - CO] ⁺
168/170	Moderate	[M - CH ₃ - CO] ⁺
132	Moderate	[M - Br] ⁺
102	High	[C ₇ H ₄ O] ⁺
75	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Bromo-4-methoxybenzonitrile** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ^1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, several hundred to thousands of scans may be required to achieve an adequate signal-to-noise ratio, with a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.^[2] The mass analyzer, such as a quadrupole, scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

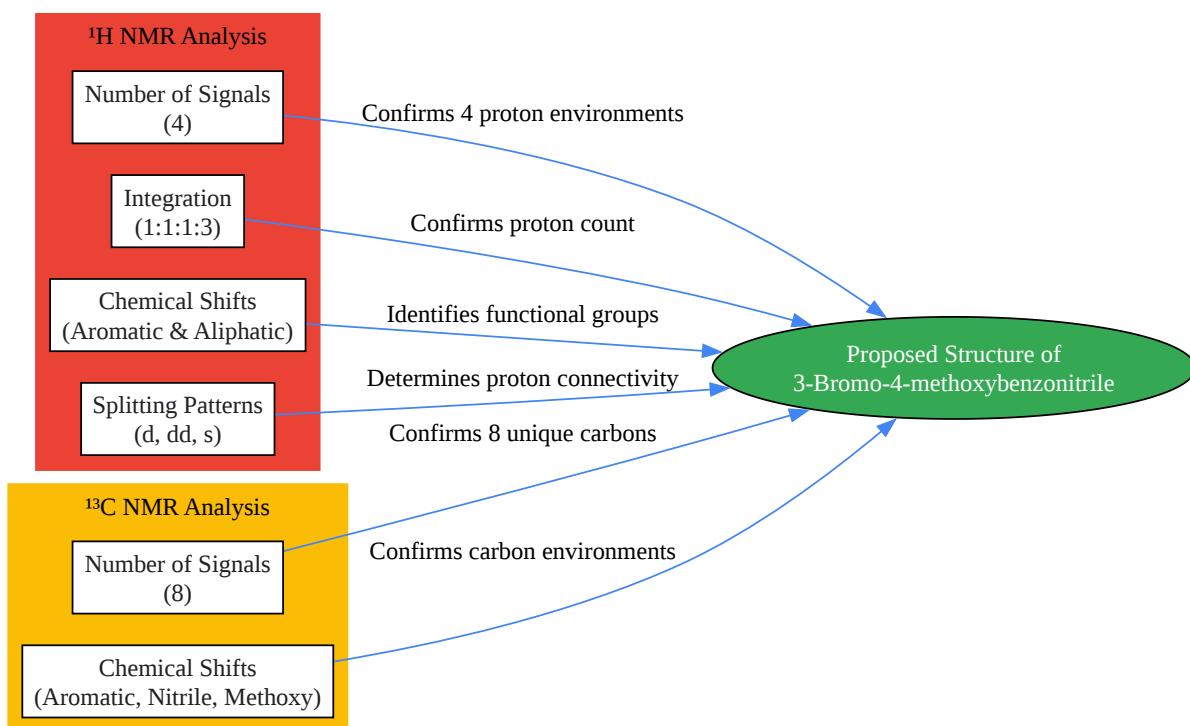
Spectral Interpretation and Visualization

The following sections provide a detailed interpretation of the spectral data and include visualizations to illustrate the logical relationships in the analysis.

NMR Spectral Interpretation

The ^1H NMR spectrum shows four distinct signals, consistent with the four types of protons in the molecule. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group. The aromatic region displays an ABX spin system. The doublet at 7.82 ppm is assigned to H-2, which is ortho to the electron-withdrawing cyano group and shows a small coupling to H-6. The doublet of doublets at 7.59 ppm corresponds to H-6, coupled to both H-5 (large coupling) and H-2 (small coupling). The doublet at 6.98 ppm is assigned to H-5, which is ortho to the electron-donating methoxy group and coupled to H-6.

The ^{13}C NMR spectrum displays eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are consistent with the expected electronic environment of each carbon. The presence of eight distinct signals confirms the proposed structure.



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Figure 2: Logical workflow for NMR spectral interpretation.

IR Spectral Interpretation

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The strong, sharp absorption at approximately 2225 cm^{-1} is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.^[3] The presence of aromatic C-H stretching above 3000 cm^{-1} and C=C skeletal vibrations around $1600\text{-}1500\text{ cm}^{-1}$ confirms the aromatic ring. The strong bands at approximately 1260 cm^{-1} and 1020 cm^{-1} are indicative of the aryl-O- CH_3 ether linkage. The C-Br stretch is expected in the fingerprint region, typically around 650 cm^{-1} .

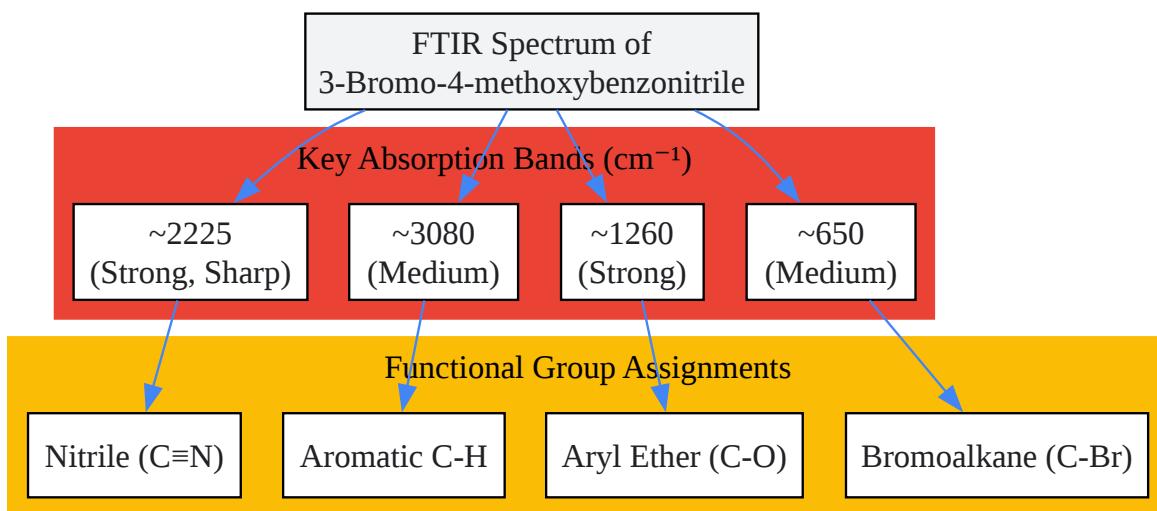
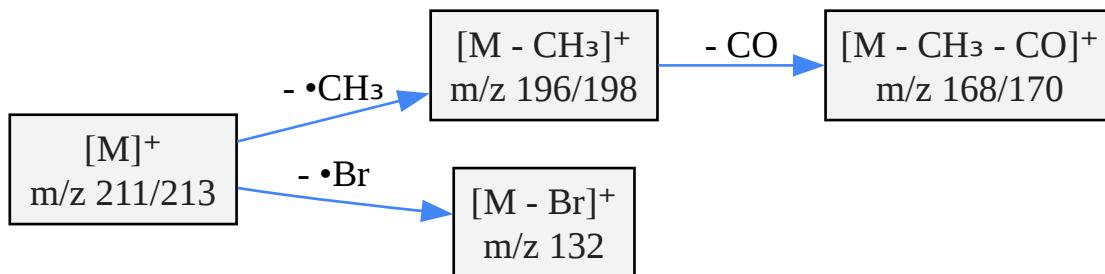
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Figure 3: IR spectrum interpretation workflow.

Mass Spectrometry Interpretation

The mass spectrum shows a prominent molecular ion peak $[\text{M}]^+$ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) at m/z 211 and 213. The fragmentation pattern is consistent with the structure. The loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group gives rise to a fragment at m/z 196/198. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 168/170. Another

significant fragmentation pathway involves the loss of the bromine atom, resulting in a fragment at m/z 132.



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